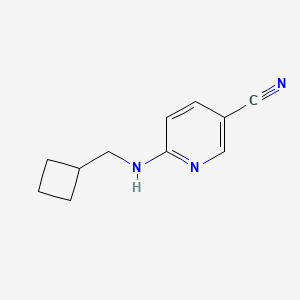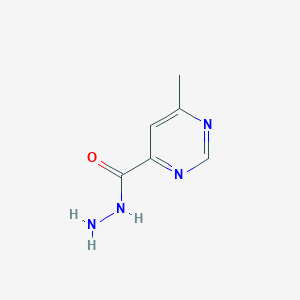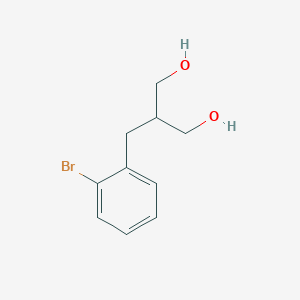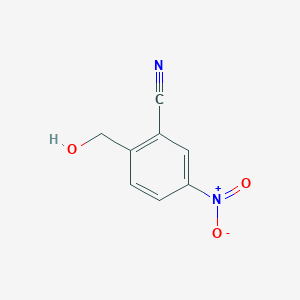
2-(Hydroxyamino)-1-methylpyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxyamino)-1-methylpyrimidin-4(1H)-one is a heterocyclic organic compound with the molecular formula C5H7N3O2. This compound is of interest due to its unique structure, which includes both a hydroxyamino group and a pyrimidinone ring. These features make it a valuable subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyamino)-1-methylpyrimidin-4(1H)-one typically involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyamino group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxyamino)-1-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include nitroso, nitro, and amine derivatives, which can be further utilized in various chemical and biological applications.
Aplicaciones Científicas De Investigación
2-(Hydroxyamino)-1-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxyamino)-1-methylpyrimidin-4(1H)-one involves its interaction with various molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: This compound is structurally similar but lacks the hydroxyamino group.
2-Hydroxy-1-methylpyrimidin-4(1H)-one: Similar structure but without the amino group.
Uniqueness
2-(Hydroxyamino)-1-methylpyrimidin-4(1H)-one is unique due to the presence of both a hydroxyamino group and a pyrimidinone ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C5H7N3O2 |
|---|---|
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
2-(hydroxyamino)-1-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H7N3O2/c1-8-3-2-4(9)6-5(8)7-10/h2-3,10H,1H3,(H,6,7,9) |
Clave InChI |
SGCHADGVDWESQG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=O)N=C1NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Isopropyl-[1,2,4]triazolo[3,4-f][1,2,4]triazine](/img/structure/B13101581.png)


![8-Methylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13101620.png)




![4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101674.png)
![6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13101676.png)
![5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13101679.png)
![9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13101681.png)
![tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B13101688.png)

